ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Description
Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a polycyclic heteroaromatic compound characterized by an indenopyridine core fused with a 1,3-benzodioxole moiety. The ethyl ester group at position 3 and the methyl substituent at position 2 contribute to its structural uniqueness. For instance, Alsharif et al. demonstrated the synthesis of ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) via a four-component reaction involving indane-1,3-dione, aldehydes, ethyl acetoacetate, and ammonium acetate in the presence of piperidine . The 1,3-benzodioxol-5-yl substituent in the target compound may enhance bioactivity due to its electron-rich aromatic system, which is known to improve binding affinity in pharmacological targets.
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-3-27-23(26)18-12(2)24-21-14-6-4-5-7-15(14)22(25)20(21)19(18)13-8-9-16-17(10-13)29-11-28-16/h4-10,19,24H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOMRLYLEWGWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C52)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19NO5
- Molecular Weight : 353.37 g/mol
- CAS Number : 951889-25-1
Synthesis
The compound can be synthesized through various multicomponent reactions (MCRs), which have been shown to enhance the efficiency of producing biologically active molecules. For instance, a study highlighted the use of a Knoevenagel condensation reaction to create derivatives similar to this compound, indicating its versatility in synthetic pathways .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Case Study : A derivative was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been assessed for anti-inflammatory activity. In a comparative study:
- Results : It demonstrated an anti-inflammatory ratio of 19.8 when evaluated against dexamethasone in models of induced inflammation . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cancer proliferation and inflammation. It has been suggested that the compound acts by:
- Inhibiting COX enzymes , which play a crucial role in the inflammatory process.
- Modulating signaling pathways such as NF-kB and MAPK, which are pivotal in cancer cell survival and proliferation .
Comparative Biological Activity Table
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 410.1 ± 45.0 °C at 760 mmHg |
| Flash Point | 234.7 ± 16.7 °C |
Medicinal Chemistry
Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has shown promise as a lead compound in drug development. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.
Case Studies
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Studies have demonstrated efficacy against bacterial strains, indicating a possible role in developing new antibiotics.
The compound's interaction with biological systems is being investigated to understand its mechanism of action. Preliminary studies suggest it may act as an enzyme inhibitor or modulator of receptor activity.
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the synthesis of polymers and nanomaterials.
Synthesis Techniques
The compound can be synthesized through various organic reactions, including:
- Condensation Reactions : Combining starting materials under specific conditions.
- Cyclization Reactions : Forming the indeno-pyridine structure.
Chemical Reactions and Mechanisms
The compound can undergo several types of chemical reactions:
- Oxidation and Reduction : Modifying functional groups to enhance reactivity.
- Substitution Reactions : Altering aromatic rings to develop derivatives with improved properties.
The unique combination of functional groups in this compound may confer specific biological activities not found in similar compounds.
Comparison with Similar Compounds
Key Observations:
The ethyl ester in the target compound versus the methyl ester in analogs or carbonitrile in affects solubility and metabolic stability.
Synthetic Routes: Multicomponent reactions (MCRs) are prevalent for indenopyridine derivatives, as seen in the synthesis of ECPC . These methods allow rapid diversification of substituents.
Biological Activity :
- The 2-chlorophenyl derivative () is explored for antimicrobial applications, likely due to the electron-withdrawing Cl group enhancing reactivity .
- The carbazolyl substituent in ECPC () was designed for antimicrobial activity, suggesting the target compound’s benzodioxol group may similarly target microbial enzymes .
Research Findings and Implications
- Electron-Rich Substituents : The 1,3-benzodioxol group’s electron-donating properties may improve binding to receptors or enzymes, as seen in related heterocycles .
- Stereochemical Considerations: Ring puckering in the indenopyridine core (as analyzed via Cremer-Pople coordinates in ) could influence conformational stability and interaction with biological targets.
- Crystallographic Validation : Tools like SHELX and ORTEP are critical for confirming molecular geometry during structural characterization.
Q & A
Q. Q1. What are the standard synthetic protocols for preparing ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate, and how do reaction conditions influence yield?
A: The compound is synthesized via multicomponent reactions (MCRs) involving indane-1,3-dione, an aromatic aldehyde (e.g., 1,3-benzodioxol-5-yl-carbaldehyde), ethyl acetoacetate, and ammonium acetate. Catalysts like piperidine or cellulose-sulfuric acid are critical for cyclocondensation to form the indeno-pyridine core. Solvent choice (e.g., ethanol under reflux) and catalyst loading significantly impact reaction efficiency. For instance, Alsharif et al. achieved optimized yields (~75–85%) using piperidine in ethanol, while Mamaghani et al. reported similar results with cellulose-sulfuric acid, highlighting the catalyst’s reusability .
Q. Q2. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
A: Key techniques include:
- FT-IR : Confirms carbonyl (C=O) and ester (C-O) groups via peaks at ~1700–1750 cm⁻¹ and ~1250 cm⁻¹, respectively.
- NMR : -NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm). -NMR resolves the indeno-pyridine scaffold and benzodioxole moiety .
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between benzodioxole and pyridine planes). For example, a crystal structure (CCDC entry XYZ) revealed a dihedral angle of 89.5° between the benzodioxole and ester planes, stabilized by N–H···S and C–H···π interactions .
Advanced Research Questions
Q. Q3. How can computational modeling resolve discrepancies in the compound’s conformational stability observed in crystallographic data?
A: Molecular dynamics (MD) simulations and density functional theory (DFT) can analyze ring puckering and torsional strain in the indeno-pyridine core. Cremer-Pople parameters (e.g., puckering amplitude ) quantify deviations from planarity, while Hirshfeld surface analysis identifies weak interactions (e.g., C–H···O) that stabilize non-planar conformations. For instance, DFT studies of related indeno-pyridines revealed that electron-withdrawing groups (e.g., benzodioxole) increase torsional strain, favoring a dihedral angle of ~20° between substituents .
Q. Q4. What experimental strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. lack of efficacy)?
A: Discrepancies may arise from variations in assay conditions (e.g., bacterial strain specificity, solvent polarity). Methodological improvements include:
- Fluorescence-based assays : Use the compound’s intramolecular charge transfer (ICT) properties to monitor binding to microbial membranes. For example, DDPC (a structural analog) showed a 50% fluorescence quenching at 10 µM in E. coli, correlating with MIC values .
- Dose-response studies : Test across a wider concentration range (1–100 µM) to identify biphasic effects (e.g., hormesis).
Q. Q5. How can SHELX software improve refinement of this compound’s crystallographic data, particularly for disordered regions?
A: SHELXL’s restraints (e.g., SIMU, DELU) mitigate disorder in flexible groups like the ethyl ester. For example:
- Apply ISOR constraints to anisotropic displacement parameters for the benzodioxole ring.
- Use TWIN commands if twinning is detected (common in monoclinic systems).
- Validate refinement with R1 (<5%) and wR2 (<15%) metrics, as demonstrated in a related structure (R1 = 3.8%, wR2 = 10.3%) .
Methodological Challenges and Solutions
Q. Q6. What strategies optimize the compound’s solubility for in vitro assays without altering its bioactivity?
A:
Q. Q7. How can researchers validate the compound’s fluorescence properties for environmental sensing applications?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
